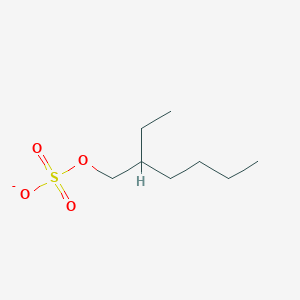

2-Ethylhexyl sulfate

Description

Sodium 2-ethylhexyl sulfate (C₈H₁₇NaO₄S, CAS 126-92-1) is an anionic surfactant derived from the sulfation of 2-ethylhexanol. Its molecular weight is 232.27 g/mol, and it exists as a colorless to pale yellow viscous liquid with a density of ~1.10 g/cm³ at 20°C. The compound exhibits low foam generation, high electrolyte compatibility, and stable wetting properties in alkaline conditions .

Properties

Molecular Formula |

C8H17O4S- |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-ethylhexyl sulfate |

InChI |

InChI=1S/C8H18O4S/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H,9,10,11)/p-1 |

InChI Key |

MHGOKSLTIUHUBF-UHFFFAOYSA-M |

SMILES |

CCCCC(CC)COS(=O)(=O)[O-] |

Canonical SMILES |

CCCCC(CC)COS(=O)(=O)[O-] |

boiling_point |

205 to 219 °F at 760 mmHg (NTP, 1992) |

density |

1.114 at 71.1 °F (NTP, 1992) |

flash_point |

greater than 200 °F (NTP, 1992) |

physical_description |

Sodium(2-ethylhexyl)alcohol sulfate is a clear, colorless, slightly viscous liquid. (NTP, 1992) |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

vapor_pressure |

22.5 mmHg at 77 °F (NTP, 1992) |

Origin of Product |

United States |

Preparation Methods

Table 1: Reaction Conditions for Sulfation of 2-Ethylhexanol

Post-sulfation, the crude product contains residual acid, unreacted alcohol, and water. Neutralization with sodium hydroxide () converts the sulfonic acid intermediate () into its sodium salt (), enhancing water solubility and stability:

Continuous Flow Reactor Methods

Industrial-scale production increasingly adopts continuous flow reactors, such as falling film reactors, to improve efficiency and safety. These systems minimize thermal degradation by enabling rapid heat dissipation and precise stoichiometric control. In a falling film reactor, 2-ethylhexanol and sulfuric acid are introduced as thin films along a vertically oriented heat exchanger, facilitating rapid mass transfer and reducing side reactions.

Table 2: Performance Metrics of Falling Film Reactors vs. Batch Reactors

| Metric | Falling Film Reactor | Batch Reactor |

|---|---|---|

| Reaction Time | 10–30 minutes | 2–4 hours |

| Yield | 92–95% | 85–90% |

| Byproduct Formation | <2% sulfonates | 5–8% sulfonates |

| Energy Consumption | 30% lower | Higher due to prolonged heating |

Continuous systems also integrate in-line neutralization units, where the acidic reaction mixture is immediately neutralized with to prevent decomposition. This approach is critical for maintaining product consistency in high-throughput settings.

Byproduct Formation in Esterification Processes

This compound is occasionally synthesized as a byproduct during the esterification of acrylic acid with 2-ethylhexanol, particularly when sulfuric acid serves as a catalyst. For example, in the production of 2-ethylhexyl acrylate, sulfuric acid reacts with excess alcohol to form the sulfate ester:

This side reaction complicates purification but offers a route to recover this compound from waste streams. Post-esterification, hydrolysis of the sulfate ester at 70–200°C regenerates 2-ethylhexanol and sulfuric acid, which are recycled into the process:

Table 3: Byproduct Recovery Efficiency in Esterification

| Parameter | Value |

|---|---|

| Hydrolysis Temperature | 70–200°C |

| 2-Ethylhexanol Recovery | 85–90% |

| Sulfuric Acid Reuse | >95% |

Purification and Isolation Techniques

Crude this compound requires rigorous purification to meet industrial specifications. Key steps include:

-

Washing : Residual acid and unreacted alcohol are removed via water extraction. A 5–10% aqueous sodium chloride solution enhances phase separation.

-

Distillation : Vacuum distillation (20–50 mmHg) isolates the sulfate ester from high-boiling impurities, with a typical boiling point of 205–219°F (96–104°C).

-

Crystallization : For sodium salt formulations, cooling the neutralized solution to 5–10°C precipitates , which is filtered and dried.

Table 4: Purification Outcomes for Sodium this compound

| Parameter | Specification |

|---|---|

| Purity | ≥99.5% |

| Residual Alcohol | ≤0.1% |

| Water Content | ≤0.5% |

| pH (10% solution) | 7.0–8.5 |

Industrial Optimization and Scalability

Modern plants prioritize process intensification through:

-

Catalyst Recycling : Sulfuric acid is recovered via hydrolysis and reused, reducing raw material costs by 15–20%.

-

Automated Neutralization : pH-controlled dosing systems maintain stoichiometric precision, minimizing sodium hydroxide waste.

-

Energy Integration : Waste heat from exothermic reactions preheats incoming reactants, lowering overall energy demand .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl sulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that are reactive under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary, but they often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemical Properties and Overview

2-Ethylhexyl sulfate has the chemical formula and is known for its surfactant properties. It is typically used in formulations requiring surface-active agents due to its ability to reduce surface tension and enhance solubility.

Surfactant in Cleaning Products

Sodium this compound is commonly utilized as a surfactant in cleaning formulations. It effectively removes soap scum and other residues, making it a valuable ingredient in household and industrial cleaning products. A notable patent describes its use in aqueous cleaning compositions, where it is combined with other surfactants to enhance cleaning efficiency .

Suspension Polymerization

This compound serves as a stabilizer in suspension polymerization processes, particularly in the production of polymers like polyvinyl chloride (PVC). Its role is crucial in maintaining the dispersion of polymer particles during the polymerization reaction, thereby influencing the final product's properties .

Analytical Chemistry

In analytical applications, sodium this compound is employed in the analysis of phenolic compounds using microchip capillary electrophoresis with pulsed amperometric detection. This method benefits from the compound's charge-balancing properties, which enhance detection sensitivity and accuracy .

Wastewater Treatment

The surfactant's properties are leveraged in wastewater treatment processes, where it aids in the flocculation of contaminants, enhancing sedimentation rates and improving overall water quality. Its effectiveness as a cleaning agent can help mitigate pollution from industrial effluents.

Cleaning Compositions

A study on aqueous cleaning compositions demonstrated that formulations containing sodium this compound significantly outperformed traditional cleaners in removing soap scum from surfaces. The study highlighted optimal concentrations for effective cleaning while minimizing environmental impact .

Polymer Production

In suspension polymerization case studies, sodium this compound was shown to improve the stability of polymer dispersions, resulting in higher yields and better-quality polymers. The compound's ability to control particle size distribution was a key factor in achieving desired material properties .

Data Table: Applications Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cleaning Products | Surfactant for soap scum removal | Enhanced cleaning efficiency |

| Polymer Production | Stabilizer in suspension polymerization | Improved yield and particle size control |

| Analytical Chemistry | Analysis of phenolic compounds | Increased sensitivity and accuracy |

| Wastewater Treatment | Flocculant for contaminants | Improved sedimentation and water quality |

Mechanism of Action

The mechanism of action of 2-Ethylhexyl sulfate involves its interaction with specific molecular targets within cells. These interactions can lead to changes in cellular processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which this compound is used.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs

a. Docusate Sodium (Dioctyl Sulfosuccinate, CAS 577-11-7)

- Structure : Sulfosuccinate diester with two 2-ethylhexyl chains.

- Applications : Primarily a laxative and surfactant in pharmaceuticals. Also used in cosmetics and industrial emulsifiers .

- Comparison: While both compounds share the 2-ethylhexyl group, docusate sodium’s sulfosuccinate backbone provides lower critical micelle concentration (CMC), making it more effective at lower concentrations .

b. Tris(2-ethylhexyl)phosphate (CAS 78-42-2)

Functional Analogs

a. PC88A (2-Ethylhexyl Phosphonic Acid, CAS 15634-02-7)

- Structure: Organophosphorus extractant with a 2-ethylhexyl chain.

- Applications : Solvent extraction of rare earth elements (e.g., yttrium, dysprosium) .

- Safety: Limited toxicity data, but occupational exposure guidelines emphasize handling precautions due to corrosive properties .

b. Bis(2-ethylhexyl) Adipate (CAS 103-23-1)

Performance and Toxicity Comparison Table

Key Research Findings

- Carcinogenicity: Sodium this compound induced hepatocellular adenomas and carcinomas in mice at doses ≥1,250 ppm in feed, attributed to chronic irritation and hyperplasia .

- Environmental Impact : Sulfate-based surfactants like sodium this compound exhibit higher biodegradability than phosphate esters (e.g., PC88A) but lower than adipate esters .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.